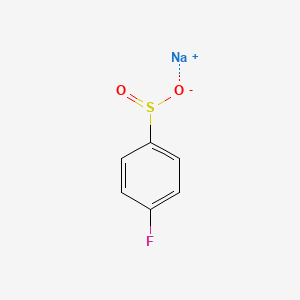
2,6-二氟-4-甲酰基苯甲腈
概述
描述
2,6-Difluoro-4-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring
科学研究应用
2,6-Difluoro-4-formylbenzonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
安全和危害
作用机制
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.19-2.8 , suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of 2,6-Difluoro-4-formylbenzonitrile’s action are currently unknown . The outcomes would depend on the compound’s specific targets and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of 2,6-Difluoro-4-formylbenzonitrile could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability
生化分析
Biochemical Properties
2,6-Difluoro-4-formylbenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes modifications to form different products. The interactions between 2,6-Difluoro-4-formylbenzonitrile and biomolecules are primarily governed by its functional groups, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes .
Cellular Effects
The effects of 2,6-Difluoro-4-formylbenzonitrile on cells and cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, 2,6-Difluoro-4-formylbenzonitrile has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the production of key metabolites and energy molecules .
Molecular Mechanism
At the molecular level, 2,6-Difluoro-4-formylbenzonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2,6-Difluoro-4-formylbenzonitrile can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Difluoro-4-formylbenzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Difluoro-4-formylbenzonitrile is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2,6-Difluoro-4-formylbenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, 2,6-Difluoro-4-formylbenzonitrile can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
2,6-Difluoro-4-formylbenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 2,6-Difluoro-4-formylbenzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its accumulation and activity in different tissues, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of 2,6-Difluoro-4-formylbenzonitrile is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-formylbenzonitrile typically involves the introduction of fluorine atoms and formyl groups onto a benzonitrile scaffold. One common method involves the reaction of 2,6-difluorobenzonitrile with a formylating agent under controlled conditions. For example, the compound can be synthesized by reacting 2,6-difluorobenzonitrile with a formylating reagent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 2,6-Difluoro-4-formylbenzonitrile may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 2,6-Difluoro-4-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products Formed:
Oxidation: 2,6-Difluoro-4-carboxybenzonitrile.
Reduction: 2,6-Difluoro-4-formylbenzylamine.
Substitution: 2,6-Difluoro-4-methoxybenzonitrile (when using NaOCH3).
相似化合物的比较
- 2,6-Difluoro-4-hydroxybenzonitrile
- 2,6-Difluoro-4-methylbenzonitrile
- 2,6-Difluoroterephthalonitrile
- 2,6-Difluoro-3-(trifluoromethyl)benzonitrile
Comparison: 2,6-Difluoro-4-formylbenzonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. In contrast, similar compounds like 2,6-Difluoro-4-hydroxybenzonitrile and 2,6-Difluoro-4-methylbenzonitrile lack the formyl group, resulting in different chemical behavior and applications .
属性
IUPAC Name |
2,6-difluoro-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOLCSUKMUVDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619817 | |
| Record name | 2,6-Difluoro-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433939-88-9 | |
| Record name | 2,6-Difluoro-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)






![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)



